Film Density Tuning vs. Ruthenium Chloride
A direct comparison of electrodeposition using ruthenium(III) nitrosylsulfate and ruthenium(III) chloride revealed that both salts produce metallic ruthenium films, but the physical properties of those films differ quantitatively when using the nitrosylsulfate precursor [1]. Specifically, when using ruthenium(III) nitrosylsulfate, the effective film density (ρeff) can be tuned by adjusting the applied current density, a relationship not quantified for the chloride-based process in the same study [1].
| Evidence Dimension | Electrodeposited Ru film effective density (ρeff) |
|---|---|
| Target Compound Data | ρeff = 7.4 g/cm³ at -100 µA/cm²; ρeff = 9.7 g/cm³ at -10 mA/cm² |
| Comparator Or Baseline | Ruthenium(III) chloride (RuCl₃); same study, but comparative data for ρeff vs. current density was not provided. |
| Quantified Difference | A 31% increase in film density (from 7.4 to 9.7 g/cm³) was observed with ruthenium nitrosylsulfate when increasing the applied current density by two orders of magnitude. |
| Conditions | Galvanostatic and potentiostatic electrodeposition onto epitaxial and polycrystalline Ru and Au seed layers. ρeff measured via X-ray reflectivity (XRR). |
Why This Matters
For procurement, this data demonstrates that ruthenium(III) nitrosylsulfate offers a quantifiable parameter (current density) to directly tune the physical density of the electrodeposited Ru film, a capability that enables process optimization for specific applications like electrical contacts where film density correlates with wear resistance.
- [1] Gusley, R., Cumston, Q., Coffey, K. R., West, A. C., & Barmak, K. (2021). Electrodeposition of Ru onto Ru and Au Seed Layers from Solutions of Ruthenium Nitrosyl Sulfate and Ruthenium Chloride. Journal of The Electrochemical Society, 168(5), 052504. View Source
